3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with a molecular formula of C21H23N3O5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common approach starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with an amine derivative to form the benzamide structure. The triazole ring is introduced through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid derivatives, while reduction of the triazole ring can produce different triazoline compounds .
Scientific Research Applications
3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and triazole groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide
Uniqueness
3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to the presence of both methoxy and triazole groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields .
Biological Activity
The compound 3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on anti-inflammatory and antimicrobial properties, and presents relevant research findings and data.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity.
Anti-inflammatory Activity
Research indicates that compounds related to this compound exhibit significant anti-inflammatory effects. A study demonstrated that similar compounds showed 38%-100% of the activity of indomethacin and 44%-115% of celecoxib after three hours of administration. The most potent derivatives in this series were identified as having IC50 values for COX-1 and COX-2 enzymes in the range of 39.8 μM to 68.2 μM , indicating strong inhibition of these inflammatory pathways .
Antimicrobial Activity
The antimicrobial properties of related triazole compounds have also been investigated. For instance, certain derivatives demonstrated moderate activities against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The presence of the triazole ring appears crucial for enhancing antimicrobial efficacy .
Case Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of triazole derivatives similar to the target compound, researchers synthesized a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole carboxamides. These compounds were evaluated for their anti-inflammatory properties through in vitro assays that measured COX enzyme inhibition. The results indicated that modifications in the chemical structure significantly influenced biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort examined the structure-activity relationship (SAR) among various triazole compounds. It was found that substituents on the triazole ring could enhance both anti-inflammatory and antimicrobial activities. The introduction of methoxy groups was particularly beneficial in increasing potency against specific bacterial strains .
Data Summary Table
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-26-14-7-5-13(6-8-14)24-17(22-23-20(24)30)11-21-19(25)12-9-15(27-2)18(29-4)16(10-12)28-3/h5-10H,11H2,1-4H3,(H,21,25)(H,23,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXUJGGPMYHJSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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